1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-7-oxabicyclo[410]heptane is an organic compound with a unique bicyclic structure It is characterized by the presence of a methoxyphenyl group attached to a seven-membered oxabicycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane typically involves the cyclopropanation of alkenes. One common method involves the reaction of 7,7-dichlorobicyclo[4.1.0]heptane with copper mono- and bivalent salts in the presence of an alcohol such as methanol or ethanol. The reaction is carried out at a temperature of 60°C for 6 hours . Another method involves the oxidative cyclopropanation of aza-1,6-enynes under mild conditions, which allows for the formation of functionalized azabicyclo[4.1.0]heptane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
7-(4-Methoxybenzylidene)bicyclo[4.1.0]heptane: Similar structure with a methoxybenzylidene group instead of a methoxyphenyl group.
Bicyclo[4.1.0]heptane: The parent compound without the methoxyphenyl group.
Uniqueness
1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
43050-16-4 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16O2/c1-14-11-7-5-10(6-8-11)13-9-3-2-4-12(13)15-13/h5-8,12H,2-4,9H2,1H3 |
InChI Key |
BVJQCXJMPJYGSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCCC2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.